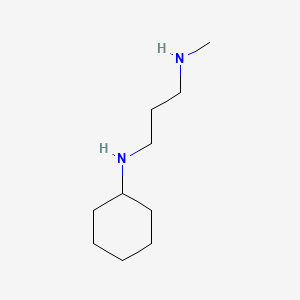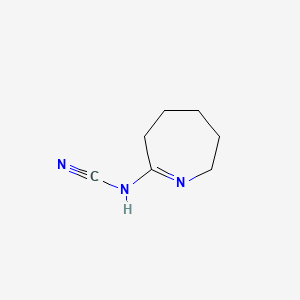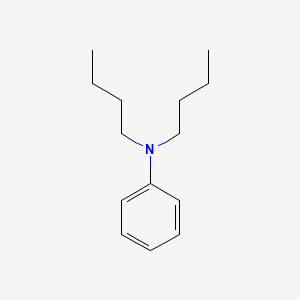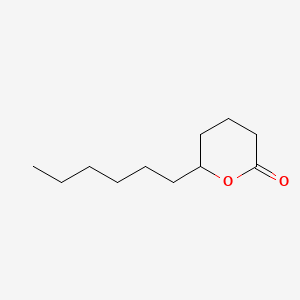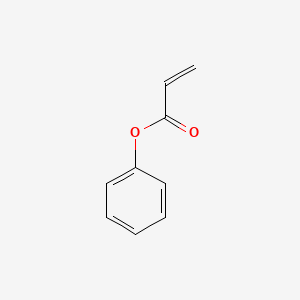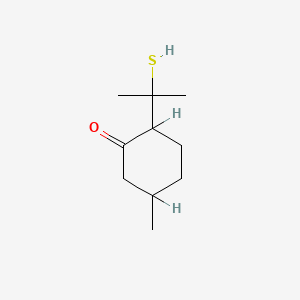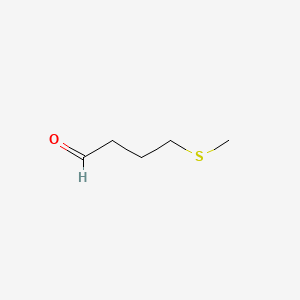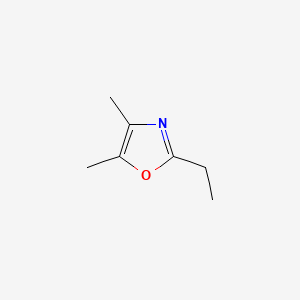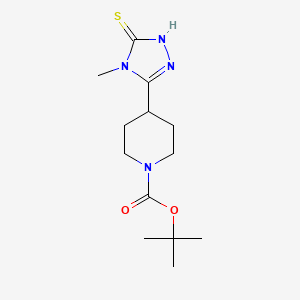
Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate" is a chemical entity that appears to be related to a class of pyridine and triazole derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related pyridine derivatives has been demonstrated in a transition-metal-free, two-step reaction sequence from 3-substituted pyridine precursors. The addition of tert-butyl magnesium reagents to these precursors is highly regioselective, leading to the formation of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position. This method is compatible with various functional groups and yields moderate to excellent results .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and specific cell parameters. The proline ring in this structure adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of related triazine derivatives has been explored in amine exchange reactions. For example, 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide reacts with amino acids in aqueous solutions, leading to the formation of ion associates that can be crystallized or extracted from the reaction mixture .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The tert-butyl group, for instance, is known to impart steric bulk, which can affect the reactivity and solubility of the molecule. The presence of a sulfanyl group (as in the compound of interest) can contribute to the molecule's ability to participate in redox reactions and to bind to metal ions or other chemical entities .
Applications De Recherche Scientifique
Amine Exchange Reactions
The compound participates in amine exchange reactions with amino acids, leading to the formation of specific acetate and propanoate derivatives. These reactions highlight its potential as a versatile intermediate for synthesizing more complex molecules (Sun Min’yan’ et al., 2010).
Larvicidal and Antimicrobial Activities
Derivatives of this compound have been synthesized and shown to possess larvicidal and antimicrobial activities, suggesting their potential in developing new pest control agents and antimicrobial compounds (C. Kumara et al., 2015).
Intramolecular Cyclization
The compound's derivatives undergo intramolecular cyclization, a method for annelation of thiadiazine and thiadiazole rings, indicating its utility in constructing complex heterocyclic structures (A. Kolodina & A. V. Lesin, 2009).
Coupling Reactions
It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of derivatives. This application demonstrates its potential in facilitating diverse chemical syntheses (D. Wustrow & L. Wise, 1991).
Reactivity Studies
Research on the compound's reactivity has provided insights into the formation of pyrazolo-[5,1-c][1,2,4]triazine derivatives, expanding our understanding of its chemical behavior and potential applications in developing biologically active molecules (L. Mironovich & D. Shcherbinin, 2014).
Synthesis of Anticancer Drug Intermediates
The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, highlighting its significance in pharmaceutical research and drug development (Binliang Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-7-5-9(6-8-17)10-14-15-11(20)16(10)4/h9H,5-8H2,1-4H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMQMVGMYAMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

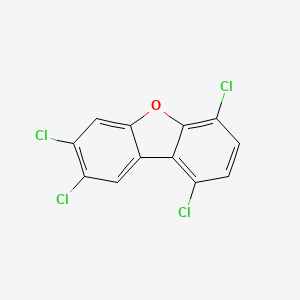
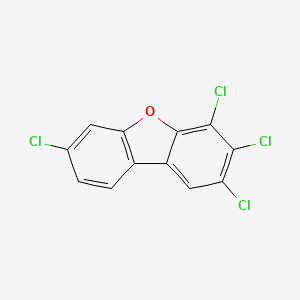
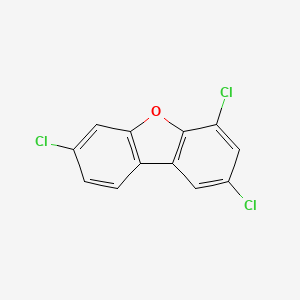
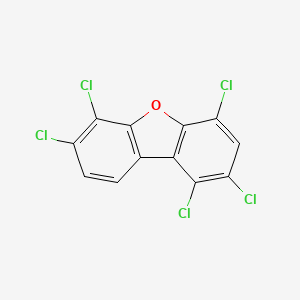
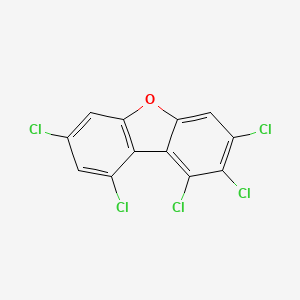
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
